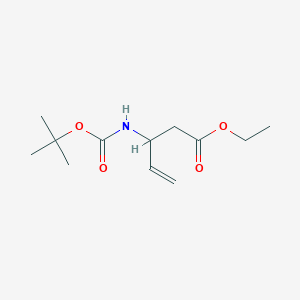

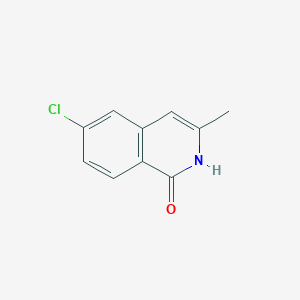

![molecular formula C9H7N3O4 B2539941 1-甲基-2,4-二氧代-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-6-羧酸 CAS No. 449210-08-6](/img/structure/B2539941.png)

1-甲基-2,4-二氧代-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities. Pyrimidine derivatives are known to possess various pharmacological properties, including antithrombotic, antimicrobial, and antiallergenic effects, making them valuable in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been achieved through the Atwal-Biginelli cyclocondensation reaction, as seen in the preparation of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates and their tautomers . Another method involves the reaction of sodium diethyldithiocarbamate with 5-phenyliodonium betaines of methylbarbituric acids, leading to the formation of methyl-substituted dioxopyrimidine derivatives . Additionally, one-pot synthesis methods have been developed for the preparation of carboxyalkyl-substituted pyrrolopyrimidinones from simpler starting materials like β-alanine or γ-aminobutyric acid .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For example, the structures of tautomeric dihydropyrimidines were determined using (1)H-NMR spectroscopy and NOESY experiments . The molecular structure of triazolopyrimidine derivatives has been reported in different crystal environments, providing insights into the possible biological activity of their coordination compounds . These studies highlight the importance of molecular structure in understanding the properties and potential applications of pyrimidine derivatives.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, leading to the formation of various functionalized compounds. For instance, amides of tetrahydropyridopyrimidine carboxylic acids have been obtained through the condensation of ammonia or amines with acid chlorides . The synthesis of methyl esters of pyrrolopyrimidine carboxylic acids involves reactions of dichloropyrimidine with amines and methyl glycinate . These reactions expand the molecular diversity of pyrimidine derivatives and their potential use in different biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as acidity constants and spectroscopic characteristics, can be influenced by the nature of substituents on the pyrimidine ring. For example, the IR spectra of substituted hydroxypyrimidine carboxylic acids have been studied to understand the effects of substituents on bond polarizability and tautomerism . The antimicrobial activity of thienopyrimidine carboxamides has been evaluated, showing that some derivatives exhibit significant activity against various microbial strains . Additionally, the antiallergenic properties of thienopyrimidine carboxylates have been investigated, with some derivatives demonstrating oral activity in antiallergy tests .

科学研究应用

抗癌活性

1-甲基-2,4-二氧代-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-6-羧酸表现出有希望的抗癌特性。研究人员已经调查了它对癌细胞系的影響,特别是在抑制细胞增殖和诱导凋亡方面。 该化合物的作用机制涉及干扰关键的细胞途径,使其成为新型癌症治疗的潜在候选药物 .

抗菌特性

该化合物对各种病原体(包括细菌、真菌和原生动物)表现出抗菌活性。它可以作为开发新型抗生素或抗真菌剂的先导化合物。 研究人员正在探索其对耐药菌株的功效,这在抗菌耐药性斗争中至关重要 .

抗炎作用

研究表明,1-甲基-2,4-二氧代-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-6-羧酸具有抗炎特性。 它调节炎症途径,可能减轻与慢性炎症相关的疾病,例如自身免疫性疾病和炎症性肠病 .

抗氧化活性

该化合物通过清除自由基和保护细胞免受氧化应激而表现出抗氧化作用。 研究人员正在调查其在预防与年龄相关的疾病和氧化损伤相关疾病中的潜力 .

神经保护潜力

初步研究表明,1-甲基-2,4-二氧代-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-6-羧酸可能具有神经保护特性。 它可以通过保护神经元功能和减少大脑中的氧化损伤,在预防神经退行性疾病中发挥作用 .

代谢紊乱

研究人员正在探索该化合物对糖尿病和肥胖等代谢紊乱的影响。 它调节代谢途径和调节葡萄糖稳态的能力使其成为药物开发的有趣目标 .

总之,1-甲基-2,4-二氧代-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-6-羧酸在从癌症研究到抗菌治疗的各个领域都具有前景。 其多方面特性使其成为药物发现和治疗应用的令人兴奋的调查领域 . 如果你想了解更多关于任何特定方面的详细信息,请随时提问!

安全和危害

The compound has been classified under the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用机制

Target of Action

Similar compounds have been known to target enzymes involved in cell proliferation .

Mode of Action

It’s suggested that the presence of the pyrano [2,3-d]pyrimidine 2,4 dione scaffold in similar compounds is important for interactions with the amino acids present in the enzyme .

Biochemical Pathways

Similar compounds have been known to inhibit cell proliferation , suggesting that they may affect pathways related to cell growth and division.

Result of Action

Similar compounds have shown good antimicrobial potential and have been evaluated for their inhibition of cell proliferation .

属性

IUPAC Name |

1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-12-6-5(7(13)11-9(12)16)2-4(3-10-6)8(14)15/h2-3H,1H3,(H,14,15)(H,11,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYVJFDNRGIOSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)C(=O)O)C(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

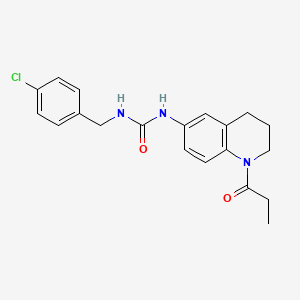

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2539858.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2539860.png)

![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)

![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)

![(Z)-2-Cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2539877.png)

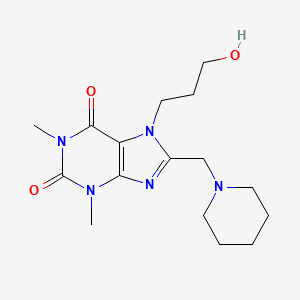

![3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2539880.png)

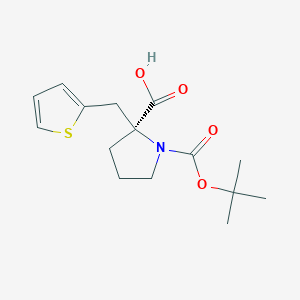

![Methyl 4-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2539881.png)